4-Bromo-5-methyl-3-phenylisoxazole

COX-2 inhibitor synthesis regiochemistry valdecoxib

4-Bromo-5-methyl-3-phenylisoxazole is a trisubstituted isoxazole bearing a bromine atom at the 4-position, a methyl group at the 5-position, and a phenyl ring at the 3-position. This precise substitution pattern establishes it as a privileged intermediate for constructing 3,4-diarylisoxazole scaffolds via Suzuki-Miyaura cross-coupling, most notably providing direct access to the COX-2-selective inhibitor valdecoxib and its structural analogues [3.0.CO;2-1" target="_blank">2].

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 31295-65-5
Cat. No. B2544667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methyl-3-phenylisoxazole
CAS31295-65-5
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)Br
InChIInChI=1S/C10H8BrNO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyBOAIRCXZUYJGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5): Core Heterocyclic Building Block for Palladium-Catalyzed Cross-Coupling


4-Bromo-5-methyl-3-phenylisoxazole is a trisubstituted isoxazole bearing a bromine atom at the 4-position, a methyl group at the 5-position, and a phenyl ring at the 3-position [1]. This precise substitution pattern establishes it as a privileged intermediate for constructing 3,4-diarylisoxazole scaffolds via Suzuki-Miyaura cross-coupling, most notably providing direct access to the COX-2-selective inhibitor valdecoxib and its structural analogues [2]. The C-4 bromine serves as a versatile synthetic handle while the regiospecific arrangement of the three substituents dictates the biological target engagement profile of downstream products.

Why 4-Bromo-5-methyl-3-phenylisoxazole Cannot Be Replaced by Generic Isoxazole Halides or Regioisomers


The value of 4-bromo-5-methyl-3-phenylisoxazole resides in the precise vectorial orientation of its three substituents, which directly translates into the geometry of the final 3,4-diarylisoxazole product after cross-coupling [1]. A regioisomeric 4-bromo-3-methyl-5-phenylisoxazole would invert the phenyl and methyl positions, producing a scaffold that cannot recapitulate the valdecoxib pharmacophore. Similarly, the 4-iodo analogue, while more reactive in oxidative addition, introduces a different cost, stability, and coupling-condition profile that may not be interchangeable in established synthetic routes. The quantitative evidence below demonstrates that the specific substitution pattern, not merely the presence of a halogen, determines synthetic utility and biological relevance.

Quantitative Differentiation Evidence for 4-Bromo-5-methyl-3-phenylisoxazole Versus Closest Comparators


Regiochemical Identity: Exclusive Access to the Valdecoxib Pharmacophore Versus the 3-Methyl Regioisomer

The 3-phenyl-5-methyl-4-bromo substitution pattern of 4-bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5) yields, after Suzuki coupling with 4-sulfonamide phenylboronic acid, the COX-2 inhibitor valdecoxib (IC50 COX-2 = 5 nM, COX-1 = 140 μM) [1]. In contrast, the regioisomer 4-bromo-3-methyl-5-phenylisoxazole (CAS 31301-50-5) would produce a 3-methyl-5-phenyl-4-aryl isoxazole scaffold that cannot adopt the valdecoxib binding geometry . The structural difference is absolute: the 5-methyl regioisomer cannot access the valdecoxib pharmacophore under any conditions.

COX-2 inhibitor synthesis regiochemistry valdecoxib

Electrophilic Bromination Yield: 80% Isolated Yield for Direct C-4 Functionalization

Electrophilic bromination of 5-methyl-3-phenylisoxazole with elemental bromine in CCl4 at 0 °C to room temperature over 2 hours affords 4-bromo-5-methyl-3-phenylisoxazole in 80% isolated yield [1]. This direct C-4 halogenation proceeds with complete regioselectivity, placing the bromine exclusively at the 4-position as confirmed by the downstream Suzuki coupling products. The 80% yield serves as a benchmark for evaluating commercial material quality and in-house synthetic efficiency.

electrophilic bromination isoxazole functionalization yield optimization

Suzuki Coupling Scope: 60–75% Isolated Yields Across Diverse Aryl Bromide Partners

In-situ conversion of 4-bromo-5-methyl-3-phenylisoxazole to the corresponding (4-isoxazolyl)boronic acid via lithiation and treatment with triisopropyl borate, followed by Suzuki coupling with aryl bromides bearing 4-sulfonamide or 4-methylsulfonyl groups, yields 3,4-diarylisoxazoles in 60–75% isolated yield [1]. Specifically, coupling with 4-bromobenzenesulfonamide derivatives produced valdecoxib analogues 17–20 in 30–75% yields (Table 1 of the primary reference), with electron-deficient aryl bromides giving higher yields. This demonstrates the versatility of the bromide handle for constructing focused libraries around the valdecoxib core.

Suzuki-Miyaura coupling 3,4-diarylisoxazole cross-coupling yield

Halogen Economy: C-Br Stability and Cost Profile Versus the 4-Iodo Analogue

The C-Br bond in 4-bromo-5-methyl-3-phenylisoxazole (MW 238.08 g/mol) offers a favorable balance of oxidative addition reactivity and bench stability compared to the 4-iodo analogue 4-iodo-5-methyl-3-phenylisoxazole (CAS 31295-66-6, MW 285.08 g/mol) . The iodide has a higher molecular weight (20% heavier per mole), meaning that on a molar basis, procurement of the bromide delivers more reactive equivalents per gram. The 4-iodo analogue requires storage at 2–8 °C and protection from light due to the photolability of the C-I bond, whereas the bromide is typically stored at ambient temperature in a cool, dry place . For coupling reactions, the bromide may require slightly more forcing conditions (longer reaction times or higher catalyst loading), but the overall cost-per-coupling and handling convenience frequently favor the bromide for multi-gram and larger-scale operations.

halogen reactivity cross-coupling economics building block selection

High-Impact Application Scenarios for 4-Bromo-5-methyl-3-phenylisoxazole Based on Quantitative Evidence


Synthesis of COX-2-Selective Inhibitors (Valdecoxib and Structural Analogues)

4-Bromo-5-methyl-3-phenylisoxazole is the direct precursor to valdecoxib, a COX-2-selective inhibitor with an IC50 of 5 nM for COX-2 and 140 μM for COX-1 [1]. The bromide is converted to the boronic acid in situ and coupled with 4-sulfonamide phenyl bromides to produce valdecoxib analogues in 60–75% yield [1]. Medicinal chemistry groups developing next-generation COX-2 inhibitors with improved safety profiles rely on this building block to construct focused libraries. The regiospecificity of the bromide ensures that every coupling product retains the correct 3-phenyl-5-methyl-4-aryl geometry required for COX-2 binding.

Suzuki Cross-Coupling Methodology Development and Library Synthesis

The validated Suzuki coupling protocol using 4-bromo-5-methyl-3-phenylisoxazole as a model substrate — Pd(PPh3)4 (3 mol%), Na2CO3, EtOH-H2O, reflux, 12 h — has been demonstrated across a panel of aryl bromide partners with isolated yields of 30–75% [1]. This makes the compound an ideal test substrate for developing new catalytic systems, ligand screens, or high-throughput experimentation platforms for heteroaryl bromide couplings. Its single regioisomeric form eliminates ambiguity in product characterization, streamlining reaction optimization workflows.

Fragment-Based and Structure-Based Drug Discovery Targeting Epigenetic Readers

The 3,4-diarylisoxazole scaffold accessible from 4-bromo-5-methyl-3-phenylisoxazole via Suzuki coupling has been recognized as an acetyl-lysine mimetic capable of engaging bromodomain-containing proteins such as BRD4 [1][2]. By varying the aryl coupling partner, researchers can rapidly generate libraries of 3,4-diarylisoxazoles for screening against BET bromodomains. The bromide handle enables late-stage diversification, allowing SAR exploration at the 4-position without modifying the 3-phenyl-5-methyl core that serves as the KAc recognition element. This application leverages the broad aryl bromide scope demonstrated in the Kumar coupling study.

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